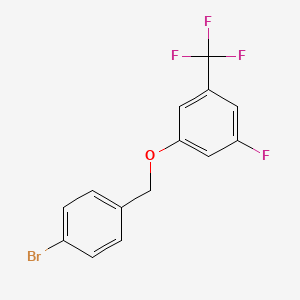
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2,2-trifluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazines with various functional groups depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.
Hydrolysis: The hydrolysis products are typically triazine derivatives with hydroxyl or other substituents.
Scientific Research Applications
2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The trifluoroethoxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the triazine ring provides a stable scaffold for binding.
Comparison with Similar Compounds
Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of 2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine, used in various chemical reactions.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with different substituents, used in the synthesis of herbicides and other chemicals.
2,4,6-Triethoxy-1,3,5-triazine: Similar in structure but with ethoxy groups instead of trifluoroethoxy groups, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical properties such as increased hydrophobicity and stability. These properties make it particularly useful in applications requiring robust and stable compounds.
Properties
CAS No. |
851030-19-8 |
|---|---|
Molecular Formula |
C7H4ClF6N3O2 |
Molecular Weight |
311.57 g/mol |
IUPAC Name |
2-chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C7H4ClF6N3O2/c8-3-15-4(18-1-6(9,10)11)17-5(16-3)19-2-7(12,13)14/h1-2H2 |
InChI Key |
VZVABEMPLUVTOY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


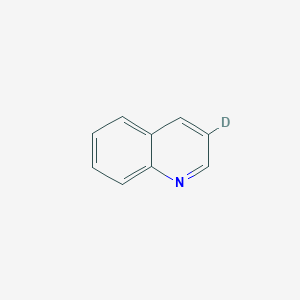
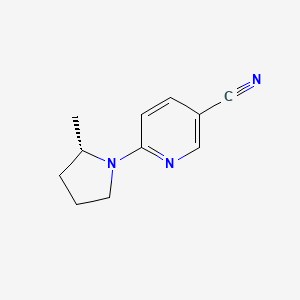
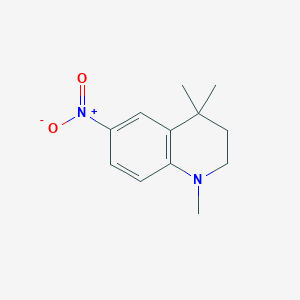

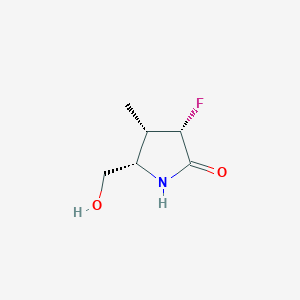
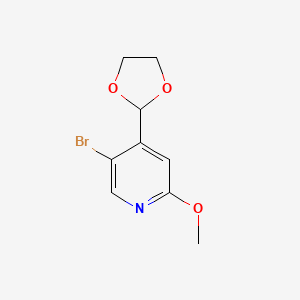
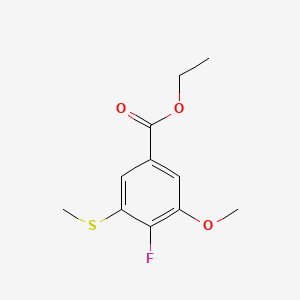


![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
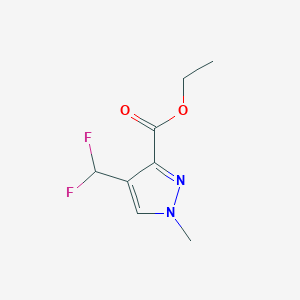

![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
